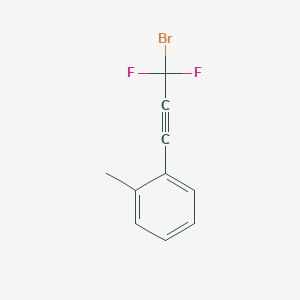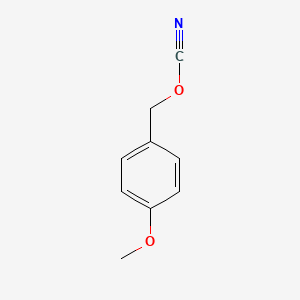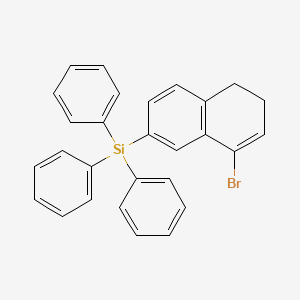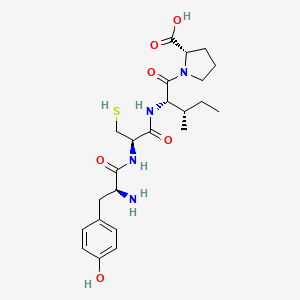
L-Tyrosyl-L-cysteinyl-L-isoleucyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosyl-L-cysteinyl-L-isoleucyl-L-proline is a peptide compound composed of four amino acids: tyrosine, cysteine, isoleucine, and proline. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-cysteinyl-L-isoleucyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide through fermentation. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-cysteinyl-L-isoleucyl-L-proline can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: The peptide can undergo substitution reactions at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds to free thiol groups.
Substitution: Various reagents, such as alkylating agents, can be used for substitution reactions at specific amino acid side chains.
Major Products
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
L-Tyrosyl-L-cysteinyl-L-isoleucyl-L-proline has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-cysteinyl-L-isoleucyl-L-proline involves its interaction with specific molecular targets. For example, as an ACE inhibitor, it binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II, thereby regulating blood pressure . The peptide may also interact with other proteins and receptors, influencing various biological pathways.
Comparison with Similar Compounds
L-Tyrosyl-L-cysteinyl-L-isoleucyl-L-proline can be compared with other peptides such as:
L-Valyl-L-prolyl-L-proline (VPP): Another ACE inhibitor with similar biological activities.
L-Isoleucyl-L-prolyl-L-proline (IPP): Also an ACE inhibitor with normotensive effects.
Uniqueness
This compound is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. The presence of cysteine allows for the formation of disulfide bonds, adding stability and potential for higher-order structures.
Conclusion
This compound is a peptide with significant potential in various scientific and industrial applications. Its synthesis, chemical reactivity, and biological activities make it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
915224-25-8 |
|---|---|
Molecular Formula |
C23H34N4O6S |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(2S)-1-[(2S,3S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H34N4O6S/c1-3-13(2)19(22(31)27-10-4-5-18(27)23(32)33)26-21(30)17(12-34)25-20(29)16(24)11-14-6-8-15(28)9-7-14/h6-9,13,16-19,28,34H,3-5,10-12,24H2,1-2H3,(H,25,29)(H,26,30)(H,32,33)/t13-,16-,17-,18-,19-/m0/s1 |
InChI Key |
UJXFZIQXGDJXLD-CTXVOCDESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CS)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-([1,3]Thiazolo[5,4-d]pyrimidin-2-yl)-2-(thiomorpholin-4-yl)benzonitrile](/img/structure/B14178140.png)

![5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B14178157.png)
![5-Heptyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14178165.png)
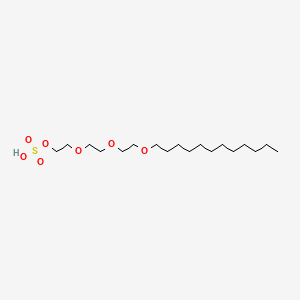
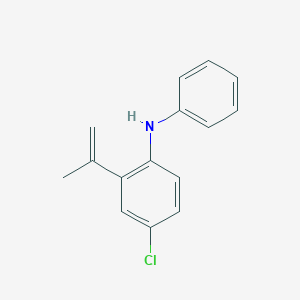
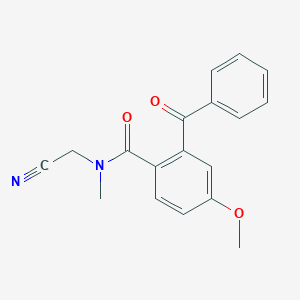

![1-{[(Ethylsulfanyl)carbonyl]oxy}propyl 2-methylpropanoate](/img/structure/B14178187.png)

